N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide
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Overview
Description
N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary targets of N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide are CK1δ and CK1ε , which are members of the casein kinase 1 (CK1) family . These are highly conserved ubiquitously expressed serine/threonine protein kinases .
Mode of Action
This compound interacts with its targets, CK1δ and CK1ε, by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to these kinases, as demonstrated by X-ray analysis .
Biochemical Pathways
CK1 isoforms phosphorylate many different substrates bearing either a canonical or a non-canonical consensus sequence . They are involved in the regulation of many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation . Therefore, the inhibition of CK1δ and CK1ε by this compound can affect these pathways and their downstream effects.
Pharmacokinetics
It is known that imidazole, a core structure in this compound, is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
The inhibition of CK1δ and CK1ε by this compound can lead to the inhibition of tumor cell proliferation in a dose and cell line specific manner . This suggests that the compound could have potential applications in cancer therapy.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been shown to be influenced by the presence or absence of certain substances . Additionally, the compound’s solubility in water and other polar solvents could influence its distribution in the body and its interaction with its targets.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide are largely determined by its interactions with various biomolecules. For instance, benzimidazole derivatives have been found to inhibit CK1δ, a member of the casein kinase 1 (CK1) family . This suggests that this compound may interact with enzymes such as CK1δ and potentially influence biochemical reactions involving these enzymes.
Cellular Effects
The cellular effects of this compound are likely to be diverse, given the wide range of biological activities associated with benzimidazole derivatives . For instance, certain benzimidazole derivatives have been found to inhibit the proliferation of tumor cell lines . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its structural similarity to other benzimidazole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide typically involves the condensation of 2-aminobenzimidazole with 4-bromobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl) methanimines: These compounds have similar structural features and are used in optoelectronic applications.
2-Phenyl substituted Benzimidazole derivatives: These compounds are known for their antimicrobial and antifungal activities.
Benzimidazole thiourea derivatives: These compounds exhibit unique properties related to elastase inhibition and DNA binding ability.
Uniqueness
N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide stands out due to its bromine atom, which allows for further functionalization through substitution reactions
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-bromobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2S/c14-9-5-7-10(8-6-9)20(18,19)17-13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNGHIUXQRUYHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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